5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
CAS No.:
Cat. No.: VC13644831
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN2O |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 5-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one |
| Standard InChI | InChI=1S/C9H9BrN2O/c1-9(2)7-5(11-8(9)13)3-4-6(10)12-7/h3-4H,1-2H3,(H,11,13) |
| Standard InChI Key | OQTXMUJCSNKYCR-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C=CC(=N2)Br)NC1=O)C |
| Canonical SMILES | CC1(C2=C(C=CC(=N2)Br)NC1=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one, reflects its bicyclic structure comprising a pyrrole ring fused to a pyridinone moiety. Key features include:
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A bromine atom at the 5-position of the pyridinone ring, enhancing electrophilic substitution reactivity.
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Two methyl groups at the 3-position, imparting steric hindrance and influencing regioselectivity in reactions.
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A lactam group (cyclic amide) at the 2-position, enabling hydrogen bonding and participation in cyclization reactions.
The canonical SMILES representation, CC1(C2=C(C=CC(=N2)Br)NC1=O)C, and InChIKey OQTXMUJCSNKYCR-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.08 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 41.5 Ų |
| Heavy Atom Count | 13 |
Derived from PubChem data, these properties influence solubility, stability, and reactivity. The bromine atom contributes significant molecular mass (33% of total weight), while the methyl groups enhance hydrophobicity.
Synthesis Methodologies
Core Formation and Bromination
The synthesis of 5-bromo-3,3-dimethylpyrrolo[3,2-b]pyridin-2-one typically involves a multi-step sequence:
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Pyrrolopyridinone Core Construction: Cyclocondensation of aminopyridine derivatives with ketones or esters under acidic or basic conditions forms the bicyclic framework. For example, reacting 3-aminopyridin-2-one with dimethylacetylene dicarboxylate yields the pyrrolo[3,2-b]pyridine skeleton.
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Bromination at C5: Electrophilic bromination using or (N-bromosuccinimide) in the presence of Lewis acids (e.g., ) introduces the bromine substituent. The methyl groups at C3 direct bromination to the C5 position due to steric and electronic effects .
Patent-Based Innovations
A 2023 patent (WO2024015825A1) discloses a novel route to related brominated pyridines, offering insights into scalable methodologies :
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Directed C-H Functionalization: A nickel-catalyzed coupling of 2-amino-3,5-dibromo-4-methylpyridine with methyl zinc reagents replaces the 3-bromo substituent with a methyl group, preserving the 5-bromo site.
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Key Reaction Conditions:
This method avoids harsh bromination conditions, enhancing selectivity and reducing byproducts.
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s reactive sites enable derivatization for drug discovery:
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Suzuki-Miyaura Coupling: The 5-bromo group participates in palladium-catalyzed cross-couplings with aryl boronic acids, generating biaryl structures common in kinase inhibitors.
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Lactam Functionalization: The 2-one group undergoes nucleophilic additions or reductions to form secondary amines or alcohols, pivotal in prodrug design.
Material Science Applications
Brominated pyrrolopyridinones serve as precursors for conductive polymers and metal-organic frameworks (MOFs). Their planar structure and halogen substituents facilitate π-π stacking and coordination with transition metals.
| Aspect | Protocol |
|---|---|
| Personal Protective Equipment | Nitrile gloves, lab coat, chemical goggles, and respirator with organic vapor cartridge. |
| Ventilation | Use in fume hood with ≥100 ft/min airflow. |
| Storage | Store in airtight container under nitrogen at 2–8°C, away from oxidizers. |
| Spill Management | Absorb with inert material (vermiculite) and dispose as hazardous waste. |
These protocols mitigate risks associated with exposure and degradation .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective methods to access chiral pyrrolopyridinones could enable synthesis of stereochemically complex therapeutics. Transition metal catalysts with chiral ligands (e.g., BINAP) remain underexplored for this scaffold .
Green Chemistry Approaches
Replacing bromine with sustainable halogenation agents (e.g., /H2O2) and optimizing solvent-free reactions could reduce environmental impact.
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